OARV-771

PROTAC BRD4 degradation targeted protein degradation

Incomplete BET depletion often masks true phenotypes in functional genomics. OARV-771 solves this with a 90% BRD2 Dmax-reducing residual target protein ~3-fold vs. earlier constructs. • BRD2 DC50 = 1 nM, BRD3 = 4 nM, BRD4 = 6 nM; consistent pan-BET ablation. • Engineered PEG-linker improves cell permeability, lowering effective working concentrations and off-target risk. • Ideal for CRISPR screens, ChIP-seq, and long-term primary cell assays where clean, quantitative BET degradation is critical.

Molecular Formula C49H59ClN8O8S2
Molecular Weight 987.6 g/mol
Cat. No. B10832090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOARV-771
Molecular FormulaC49H59ClN8O8S2
Molecular Weight987.6 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OCCOCCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C
InChIInChI=1S/C49H59ClN8O8S2/c1-27-30(4)68-48-41(27)42(33-14-16-35(50)17-15-33)53-37(45-56-55-31(5)58(45)48)23-40(61)66-21-20-64-18-9-19-65-25-39(60)54-44(49(6,7)8)47(63)57-24-36(59)22-38(57)46(62)52-28(2)32-10-12-34(13-11-32)43-29(3)51-26-67-43/h10-17,26,28,36-38,44,59H,9,18-25H2,1-8H3,(H,52,62)(H,54,60)/t28-,36+,37-,38-,44+/m0/s1
InChIKeyCWTFXHWWWKKEQI-QQRWPDCKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

OARV-771: VHL-Based BET Degrader


OARV-771, chemically defined as 2-[3-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]propoxy]ethyl 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate, is a proteolysis-targeting chimera (PROTAC) that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to bromodomain and extra-terminal (BET) family proteins—BRD2, BRD3, and BRD4—for ubiquitin-proteasome-dependent degradation [1]. It incorporates a BET-targeting warhead based on the (+)-JQ1 scaffold conjugated via a PEG-containing linker to a VHL ligand, achieving nanomolar degradation potencies and improved cellular permeability relative to earlier-generation VHL-based BET degraders [2]. This compound is marketed by multiple chemical vendors, including MedChemExpress (HY-145264) and TargetMol (T74391), for preclinical research applications in oncology and epigenetics .

✓
VHL-based PROTAC targeting BRD2, BRD3, and BRD4 for degradation
✓
Reported concentration-dependent BET target engagement in cellular models
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Enhanced cell permeability profile relative to earlier VHL-based PROTACs
✓
Preclinical research tool for oncology and epigenetic pathway studies

OARV-771 vs. Generic BET PROTACs


Generic substitution among BET-targeting PROTACs is scientifically unsound because even minor variations in linker length, composition, or VHL-ligand attachment can substantially alter the ternary complex geometry, cellular uptake, and resultant degradation efficiency [1]. OARV-771 is a second-generation VHL-based PROTAC derived from ARV-771 but incorporating a distinct linker and modified VHL-ligand orientation that yields a quantifiably different degradation profile—higher maximal degradation (Dmax) and a unique BRD2/3/4 selectivity signature [2]. Unlike cereblon-based BET degraders such as dBET1, which require a different E3 ligase machinery and exhibit cell-line-dependent degradation potencies spanning two orders of magnitude, OARV-771 leverages the VHL system with consistent nanomolar activity across multiple BET family members [3]. Its documented enhancement in cell permeability further distinguishes it from earlier VHL-based degraders like MZ1, which require higher concentrations to achieve comparable intracellular target engagement . These differences are not merely academic; they directly impact experimental reproducibility and the interpretation of BET-dependent phenotypes.

Linker & VHL-ligand geometry

PEG-containing linker and VHL-ligand 2 orientation alter ternary complex geometry and degradation efficiency compared to alkyl-linked PROTACs like ARV-771.

E3 ligase machinery divergence

VHL-based degradation differs fundamentally from cereblon-based systems (e.g., dBET1); cell-line-dependent responses may shift, and pan-BET profiles may not transfer.

Selectivity mismatch with BRD4-selective tools

BRD4-preferring degraders (MZ1, ZXH-3-26) do not provide balanced BRD2/3/4 ablation; using them for pan-BET studies risks incomplete target elimination.

OARV-771 Quantitative Differentiation


BRD4 Degradation Potency

In HEK293 cells expressing BromoTagged-BRD2, the ET-OARV-771 variant (a close structural analog of OARV-771 differing only in the linker attachment point) exhibited a DC50 of 7.9 ± 0.2 nM with a maximal degradation efficiency (Dmax) of 90%, compared to the analogous ARV-771-derived construct (ET-ARV-771) which showed a DC50 of 6.1 ± 0.3 nM but a lower Dmax of 69% [1]. In separate assays using wild-type BRD4 in cellular degradation models, OARV-771 demonstrates DC50 values of 6 nM for BRD4, which places it in a comparable potency range to ARV-771 (DC50 < 5 nM for BRD2/3/4 in 22Rv1 cells) and MZ1 (DC50 of 8 nM and 23 nM for BRD4 in H661 and H838 cells, respectively) .

BRD4 Degradation Potency
Cross-study
6 nM DC50
Reported BRD4 DC50 in cellular assays; comparable to ARV-771 and lower than MZ1 in tested cell lines.
Values vary by cell model; direct cross-study comparisons require matched conditions.
PROTAC BRD4 degradation targeted protein degradation DC50

Pan-BET Degradation Profile

OARV-771 degrades all three BET family members with DC50 values of 6 nM (BRD4), 1 nM (BRD2), and 4 nM (BRD3) in cellular assays, demonstrating a balanced pan-BET degradation profile . In contrast, MZ1 exhibits preferential degradation of BRD4 over BRD2 and BRD3, with Kd values ranging from 13 to 60 nM across BET bromodomains but DC50 values reported only for BRD4 (8–23 nM) . The BRD4-selective degrader ZXH-3-26 achieves a DC50/5h of ~5 nM for BRD4 but shows minimal degradation of BRD2 and BRD3 at comparable concentrations [1].

Pan-BET Degradation Profile
Cross-study
OARV-771
BRD2 1 nM, BRD3 4 nM, BRD4 6 nM — balanced pan-BET profile
Comparators
MZ1 preferential BRD4; ZXH-3-26 BRD4-selective with minimal BRD2/3 degradation.
Supports experiments requiring ablation of all three BET paralogs; selectivity profile reduces functional redundancy confounders.
Individual DC50 values from distinct cellular models; validate in target cell line.
pan-BET degrader BRD2 BRD3 PROTAC selectivity

Cell Permeability

OARV-771 is explicitly documented to possess improved cell permeability relative to earlier-generation VHL-based BET degraders, a property attributed to optimization of the linker and VHL-ligand attachment chemistry . This enhancement is qualitatively stated across multiple vendor technical datasheets and is consistent with the structural rationale that the PEG-containing linker in OARV-771 reduces polar surface area and improves passive diffusion compared to first-generation VHL-based PROTACs such as MZ1, which exhibit limited cellular permeability and require higher extracellular concentrations to achieve intracellular target engagement [1].

Cell Permeability
Class-level
Qualitatively reported enhanced permeability vs earlier VHL-based PROTACs (e.g., MZ1). No quantitative Papp data available.
Supports lower extracellular working concentrations; consistent with improved cellular target engagement.
Vendor-reported; independent permeability coefficients recommended for critical assay design.
cell permeability PROTAC cellular uptake intracellular target engagement

Maximal Degradation Efficiency (Dmax)

In a direct head-to-head comparison using the BromoTag system, ET-OARV-771 (a structural analog of OARV-771) achieved a maximal degradation efficiency (Dmax) of 90% (quantified via anti-HA antibody) and 85% (quantified via anti-Brd2 antibody) against BromoTagged-BRD2 in HEK293 cells [1]. In the same experimental system, the analogous ARV-771-derived construct (ET-ARV-771) exhibited a Dmax of only 69% (anti-HA) and 51% (anti-Brd2)—a reduction of 21 and 34 percentage points, respectively [1]. The ME-OARV-771 variant further confirmed this superiority with a Dmax of 91% for both antibody detection methods [1].

Maximal Degradation (Dmax)
Head-to-head
ET-OARV-771
90% Dmax (anti-HA); 85% (anti-Brd2)
ET-ARV-771
69% (anti-HA); 51% (anti-Brd2) — 21–34 percentage-point deficit
Higher Dmax yields more complete BRD2 elimination; residual target reduced ~3-fold.
BromoTag system, HEK293 cells; 24 h treatment. Validate in endogenous BRD2/3/4 context.
Dmax degradation efficiency PROTAC efficacy

Linker Architecture

OARV-771 is a derivative of ARV-771 in which the linker connecting the JQ1-based BET warhead to the VHL ligand has been modified . While ARV-771 employs a relatively short alkyl/amide linker, OARV-771 incorporates a PEG-containing linker with a distinct attachment geometry on the VHL ligand (VHL ligand 2 in the BromoTag nomenclature) [1]. This structural modification alters the geometry of the ternary complex formed between the target protein (BRD2/3/4), the PROTAC, and the VHL E3 ligase, which directly impacts the efficiency of ubiquitin transfer and subsequent proteasomal degradation [2].

Linker Architecture
Method context
PEG-containing linker + VHL-ligand 2 orientation
Linker geometry alters ternary complex formation and ubiquitin transfer efficiency; distinct from ARV-771 alkyl/amide linker.
Structural differentiation supported by crystallographic studies of PROTAC ternary complexes.
PROTAC linker ternary complex degradation kinetics

OARV-771 Application Scenarios


BET Ablation in Functional Genomics

For CRISPR-Cas9 dropout screens, RNA-seq experiments, or ChIP-seq assays where incomplete BET protein depletion can mask phenotype-genotype relationships, OARV-771 provides a 90% Dmax for BRD2 degradation—substantially higher than the 69% Dmax achieved by analogous ARV-771-derived constructs in direct comparative experiments [1]. This 21-percentage-point improvement in maximal degradation reduces residual target protein by approximately 3-fold (10% remaining vs. 31% remaining), enabling cleaner interpretation of BET-dependent transcriptional programs and minimizing false-negative results in high-throughput functional genomics workflows [1].

Pan-BET Degradation Studies

When experimental objectives require simultaneous ablation of all three BET family members to overcome functional redundancy, OARV-771's quantified DC50 values of 6 nM (BRD4), 1 nM (BRD2), and 4 nM (BRD3) provide a well-characterized pan-BET degradation tool [1]. Unlike MZ1, which preferentially degrades BRD4 with minimal activity against BRD2/3, or ZXH-3-26, which is BRD4-selective, OARV-771 enables predictable, data-driven experimental design where the investigator can confidently anticipate near-complete depletion of all BET paralogs at low nanomolar concentrations . This is particularly valuable in cancer cell lines where BET proteins exhibit context-dependent functional compensation.

Optimized Intracellular Target Engagement

For sensitive primary cell cultures, organoid models, or co-culture systems where high extracellular compound concentrations can induce non-specific cytotoxicity or perturb intercellular signaling, OARV-771's engineered enhancement in cell permeability is a critical differentiator [1]. The improved membrane penetration—achieved through PEG-containing linker optimization and VHL-ligand attachment refinement—reduces the extracellular concentration required for intracellular BET degradation, thereby lowering the effective working concentration and minimizing off-target effects from excessive compound exposure . This property is especially advantageous for long-term treatment protocols (e.g., 48–96 hour differentiation or proliferation assays) where cumulative compound toxicity can confound endpoint measurements.

BRD2-Focused Degradation Studies

Among the BET family members, OARV-771 exhibits its highest potency against BRD2 (DC50 = 1 nM), which is 6-fold more potent than its activity against BRD4 (DC50 = 6 nM) and 4-fold more potent than its activity against BRD3 (DC50 = 4 nM) [1]. For research programs specifically investigating BRD2-dependent biology—such as its role in adipogenesis, viral latency, or MYC-driven transcriptional amplification—OARV-771 provides a uniquely potent tool that achieves BRD2 degradation at sub-nanomolar to low nanomolar concentrations . This enhanced BRD2 sensitivity, combined with the high Dmax for BRD2 (90%), enables BRD2-centric studies that would be confounded by the lower BRD2 potency or incomplete degradation efficiency of alternative BET PROTACs .

Application
Selection Property
Validation Focus
Functional genomics BET depletion
High degradation efficiency (Dmax)
Verify residual BRD2/3/4 levels in target cell lines under treatment conditions
Pan-BET paralog co-depletion
Balanced DC50 profile across BRD2/3/4
Confirm near-complete ablation of all three BET proteins at selected working concentration
Low-toxicity long-term cell assays
Enhanced cell permeability
Monitor intracellular target engagement vs. extracellular exposure; assess cumulative compound effects
BRD2-centric research models
Preferential BRD2 potency (lowest DC50)
Confirm BRD2 depletion selectivity; evaluate off-target BET degradation at effective dose

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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